molecular formula C7H11N3O2 B2946878 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid CAS No. 1218026-97-1

2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

Cat. No.: B2946878
CAS No.: 1218026-97-1
M. Wt: 169.184
InChI Key: HPAKSUMDGSVKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse biological and chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the cyclization of amido-nitriles. One common method includes the use of glyoxal and ammonia, which leads to the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve multi-component protocols that enable the synthesis of highly substituted imidazole derivatives. These methods use catalysts such as erbium triflate to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce imidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It plays a role in various metabolic pathways and is studied for its potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, influencing various biochemical processes. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-4-propanoic acid
  • 1H-Imidazole-5-propanoic acid
  • 3-(1H-Imidazol-4-yl)propionic acid
  • Deamino-histidine
  • Dihydrourocanic acid

Uniqueness

What sets 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid apart from these similar compounds is its specific structure, which includes a methyl group at the 1-position of the imidazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-3-(1-methylimidazol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-3-2-9-6(10)4-5(8)7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAKSUMDGSVKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.